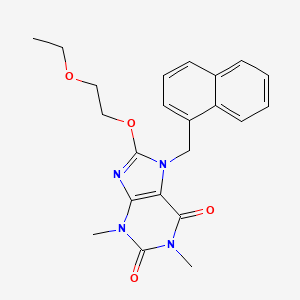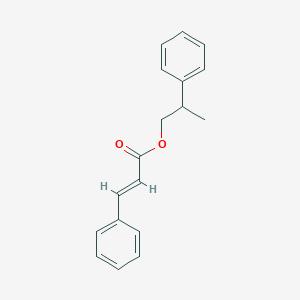
2-Phenylpropyl cinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpropyl cinnamate is an organic compound with the molecular formula C18H18O2. It is an ester formed from cinnamic acid and 2-phenylpropyl alcohol. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl cinnamate can be synthesized through the esterification of cinnamic acid with 2-phenylpropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve a one-step green process that uses cinnamaldehyde or cinnamyl alcohol as starting materials. This process involves the oxidation of these precursors in the presence of an oxidizing agent, a catalyst, and an alcohol, with or without an organic solvent. The reaction can be conducted under conventional, microwave, or ultrasound irradiation conditions .
化学反应分析
Types of Reactions: 2-Phenylpropyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of 2-phenylpropyl alcohol.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Phenylpropyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
2-Phenylpropyl cinnamate can be compared with other cinnamate esters such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness: this compound is unique due to its specific aromatic profile and its potential antimicrobial properties. While other cinnamate esters also possess aromatic characteristics, the presence of the 2-phenylpropyl group in this compound provides distinct chemical and biological properties .
相似化合物的比较
- Methyl cinnamate: Known for its fruity aroma and used in flavoring.
- Ethyl cinnamate: Used in perfumery and flavoring with a sweet, balsamic odor.
- Butyl cinnamate: Exhibits a floral fragrance and is used in cosmetics and perfumes.
属性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
2-phenylpropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-10-6-3-7-11-17)14-20-18(19)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/b13-12+ |
InChI 键 |
YFASFILHGJEASD-OUKQBFOZSA-N |
手性 SMILES |
CC(COC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(COC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
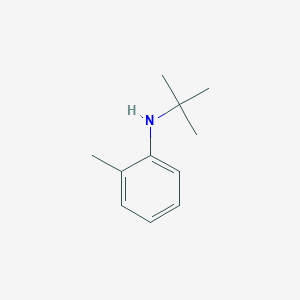
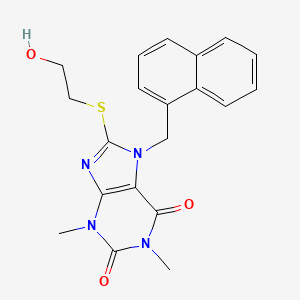
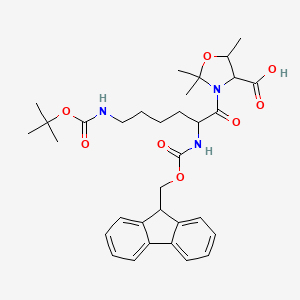
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
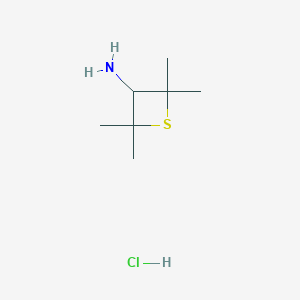
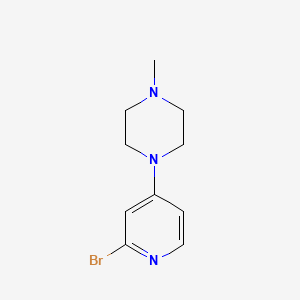
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
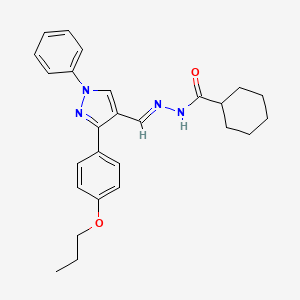
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
